3-Bromoprop-2-YN-1-amine
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Overview
Description
3-Bromoprop-2-YN-1-amine is an organic compound with the chemical formula C3H4BrN. It is a halogenated alkyne, characterized by the presence of a bromine atom attached to a propyne backbone. This compound is of significant interest in organic synthesis due to its reactivity and versatility.
Preparation Methods
3-Bromoprop-2-YN-1-amine can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with phosphorus tribromide, resulting in the formation of propargyl bromide. This intermediate can then be reacted with ammonia to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Bromoprop-2-YN-1-amine undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The triple bond in the propyne moiety can undergo addition reactions with various reagents, including hydrogen halides and halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form alkanes.
Common reagents used in these reactions include dimethylsulfide, magnesium, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted propargylamines and alkynes .
Scientific Research Applications
3-Bromoprop-2-YN-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromoprop-2-YN-1-amine involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This alkylation can lead to the inhibition of enzyme activity or the modification of protein function . The compound’s reactivity is primarily due to the presence of the bromine atom and the triple bond, which make it highly electrophilic .
Comparison with Similar Compounds
3-Bromoprop-2-YN-1-amine can be compared with other halogenated alkynes such as propargyl bromide and propargyl chloride. While all these compounds share similar reactivity due to the presence of a halogen atom and a triple bond, this compound is unique in its ability to form stable amine derivatives . This makes it particularly valuable in the synthesis of propargylamines, which have diverse applications in medicinal chemistry .
Similar compounds include:
- Propargyl bromide (3-Bromo-prop-1-yne)
- Propargyl chloride (3-Chloro-prop-1-yne)
- Propargyl alcohol (3-Hydroxy-prop-1-yne)
These compounds differ in their halogen substituents and, consequently, their reactivity and applications.
Properties
CAS No. |
738577-45-2 |
---|---|
Molecular Formula |
C3H4BrN |
Molecular Weight |
133.97 g/mol |
IUPAC Name |
3-bromoprop-2-yn-1-amine |
InChI |
InChI=1S/C3H4BrN/c4-2-1-3-5/h3,5H2 |
InChI Key |
MNPAYJHQXYTXOW-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CBr)N |
Origin of Product |
United States |
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